molecular formula C20H26O5 B1325156 [(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid CAS No. 1217602-92-0

[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid

Cat. No.: B1325156
CAS No.: 1217602-92-0
M. Wt: 346.4 g/mol
InChI Key: WANGOBMTSMKKGJ-UHFFFAOYSA-N
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Description

[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid is a complex organic compound with the molecular formula C₂₀H₂₆O₅ It is characterized by a spirocyclic structure, which includes a chromene moiety fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid typically involves multiple steps. One common approach starts with the preparation of the chromene core, followed by the introduction of the spirocyclic structure. The tert-butyl group is then added to the chromene moiety, and the final step involves the attachment of the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]propionic acid
  • [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]butyric acid

Uniqueness

[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4'-tert-butyl-4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-19(2,3)13-6-8-20(9-7-13)11-16(21)15-5-4-14(10-17(15)25-20)24-12-18(22)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGOBMTSMKKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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